2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE
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Overview
Description
2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound with a unique structure that includes a tert-butyl group, a diethylamino phenyl group, and a dioxane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-TERT-BUTYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE
- 2-TERT-BUTYL-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE
Uniqueness
2-TERT-BUTYL-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1,3-DIOXANE-4,6-DIONE is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. The tert-butyl group also contributes to its stability and lipophilicity, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-tert-butyl-5-[[4-(diethylamino)phenyl]methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-7-21(8-2)15-11-9-14(10-12-15)13-16-17(22)24-20(6,19(3,4)5)25-18(16)23/h9-13H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISCCGZKYPKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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